Ethyl 2-(oxan-4-ylidene)acetate
Overview
Description
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate
The synthesis of ethyl-2-(4-aminophenoxy)acetate as a precursor for dual hypoglycemic agents is reported to be straightforward, involving alkylation and selective reduction without complex reaction conditions. The product was characterized using various NMR techniques and X-ray crystallography, revealing a triclinic crystal system. Non-covalent interactions were analyzed using Hirshfeld surface analysis, and quantum chemical parameters were computed with DFT calculations. The UV/Vis spectra were also experimentally and theoretically investigated .
Reaction of Arylidenehydrazono-Thiazole Carbonitriles with Diethyl Acetylenedicarboxylate
(Z)-Ethyl 2-[(Z)-2-(E)-arylidenehydrazono]-4-oxo-thiazolidine-5-ylidene]acetates were synthesized using three different methods, yielding good to excellent yields. The NMR spectra of the products were thoroughly investigated, although the paper does not directly relate to the synthesis or analysis of Ethyl 2-(oxan-4-ylidene)acetate .
Synthesis and Characterization of Ethyl 2-(4-Methylbenzylidene)-3-Oxobutanoate
Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized via Knoevenagel condensation and characterized by NMR, mass spectrometry, and X-ray diffraction. The compound crystallizes in the triclinic p-1 space group and assumes a Z conformation about the C=C double bond .
One-Pot Synthesis of Ethyl [2-(2H-Chromene-3yl)-4-Oxo-Thiazolidin-3-yl]acetates
Ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3-yl]acetates were synthesized in a single pot under refluxing conditions. The reaction involved 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid .
Synthesis and Antitumor Activity of Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate
The compound was synthesized by condensation of ethyl 2-chloroacetate with a hydroxy group of a naphthopyran derivative. The crystal structure was determined, and the compound exhibited inhibition of cancer cell proliferation .
Synthesis and Properties of 2-(2-Chloro-Ethoxy)-Acetate
The synthesis of some 2-(2-chloro-ethoxy) acetates was achieved by reacting 2-oxo-1,4-dioxane with alcohol and thionyl chloride. The compounds were characterized using IR, NMR, and elemental analysis, with mass spectrometry confirming some compounds .
Synthesis and Structure of Ethyl 2-[5-Nitro-2-Oxopyridine-1(2H)-yl] Acetate
This compound was synthesized and characterized by NMR and mass spectroscopy, with the molecular structure confirmed by X-ray diffraction. The crystal structure is stabilized by various interactions, and Hirshfeld surface analysis was conducted. DFT calculations were used to quantify electronic properties .
Synthesis and Biological Activities of Ethyl 2-(4-Chlorobenzylidene)-3-Oxobutanoate
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized by Knoevenagel condensation and characterized by spectral studies and X-ray diffraction. The compound showed antimicrobial and antioxidant activities and was evaluated for its biological susceptibilities .
Regioselective Addition of Aromatic Amines to Indole Acetate Esters
The reaction of indole acetate esters with aromatic amines resulted in regioselective addition at the exocyclic C=C bond, forming arylamino-indolyl acetates .
Ethyl Acetate: Structural Analysis
Ethyl acetate was crystallized and its structure was determined by X-ray diffraction. The molecule is flat with a trans conformation. The study also analyzed the geometric details of ethyl acetate as a solvate and compared the results to ab initio calculations .
Scientific Research Applications
Process Intensification Techniques for Ethyl Acetate Production
Ethyl acetate, a solvent widely used in paints, coatings, resins, inks, and as a main ingredient in fragrances, flavors, and decaffeination processes, benefits from process intensification techniques. These techniques, including Reactive Distillation and Microwave Reactive Distillation, overcome chemical equilibrium limitations, ensuring energy efficiency and economic effectiveness. The focus on parameters such as ethanol flow rate, acetic acid flow rate, and catalyst choice highlights the importance of optimizing production for purity, rate, and cost considerations (Patil & Gnanasundaram, 2020).
Environmental Fate and Aquatic Effects of Oxo-Process Chemicals
Research on the environmental fate and aquatic effects of C4 and C8 oxo-process chemicals, including ethyl acetate, emphasizes their biodegradability and low environmental threat. These compounds, when inadvertently released, undergo rapid biodegradation and volatilization, with minimal impact on aquatic life. This understanding is crucial for assessing the environmental safety of chemicals related to "Ethyl 2-(oxan-4-ylidene)acetate" (Staples, 2001).
Ionic Liquid-Based Technologies and Toxicity Considerations
The exploration of ionic liquids, such as 1-Ethyl-3-Methylimidazolium Acetate for dissolving biopolymers, underlines the need for toxicity and environmental impact assessments. These assessments are crucial before large-scale industrial application due to the unique properties and potential environmental fate of such compounds (Ostadjoo et al., 2018).
Biodegradation and Fate of Ethyl tert-Butyl Ether in Soil and Groundwater
The biodegradation of ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, provides insights into microbial degradation pathways and the fate of related compounds in the environment. Understanding microbial pathways and the potential for aerobic and anaerobic degradation is critical for evaluating the environmental impact of ether compounds and their derivatives (Thornton et al., 2020).
Safety And Hazards
Ethyl 2-(oxan-4-ylidene)acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, causes serious eye irritation, and has specific target organ toxicity (single exposure) with the target organs being the central nervous system (CNS) .
properties
IUPAC Name |
ethyl 2-(oxan-4-ylidene)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRYLZJIPRVVCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455346 | |
Record name | Ethyl (oxan-4-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(oxan-4-ylidene)acetate | |
CAS RN |
130312-00-4 | |
Record name | Ethyl (oxan-4-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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